4-Chloro-7-methoxypyrido[3,2-d]pyrimidine
Overview
Description
4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system, with a chlorine atom at the 4-position and a methoxy group at the 7-position
Mechanism of Action
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a similar class of compounds, have been identified as potent inhibitors of various kinases , suggesting that 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine may also target kinases.
Mode of Action
This interaction could involve binding to the active site of the kinase, thereby inhibiting its function .
Biochemical Pathways
Kinases play a crucial role in signal transduction pathways, regulating various cellular processes such as cell growth, differentiation, and apoptosis .
Result of Action
As a potential kinase inhibitor, it could lead to the inhibition of kinase-regulated processes, potentially affecting cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine typically involves multiple steps. One common method starts with the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The reaction mixture is then heated to reflux, and the product is isolated through filtration and drying .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing waste and production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxypyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the substitution of the chlorine atom with nucleophiles such as amines or thiols.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction typically occurs under basic conditions with solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki Coupling: Common reagents include boronic acids and palladium catalysts.
Major Products Formed
Nucleophilic Aromatic Substitution: The major products are substituted pyrido[3,2-d]pyrimidine derivatives with various functional groups replacing the chlorine atom.
Suzuki Coupling:
Scientific Research Applications
4-Chloro-7-methoxypyrido[3,2-d]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the methoxy group at the 7-position.
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: This compound has a methyl group instead of a methoxy group at the 7-position.
Uniqueness
4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-7-methoxypyrido[3,2-d]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-13-5-2-6-7(10-3-5)8(9)12-4-11-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSBLLZHATXYRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=NC=N2)Cl)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256811-43-4 | |
Record name | 4-chloro-7-methoxypyrido[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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